molecular formula C23H25Cl2NO3S B12137073 (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

Cat. No.: B12137073
M. Wt: 466.4 g/mol
InChI Key: BBOAOUIQFRWEGW-CSKARUKUSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a propan-2-ylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and dioxidotetrahydrothiophenyl intermediates, followed by their coupling with the propan-2-ylbenzyl group under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl derivatives, dioxidotetrahydrothiophenyl derivatives, and propan-2-ylbenzyl derivatives. Examples include:

  • 3-(2,4-dichlorophenyl)-N-(tetrahydrothiophen-3-yl)prop-2-enamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25Cl2NO3S

Molecular Weight

466.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C23H25Cl2NO3S/c1-16(2)18-5-3-17(4-6-18)14-26(21-11-12-30(28,29)15-21)23(27)10-8-19-7-9-20(24)13-22(19)25/h3-10,13,16,21H,11-12,14-15H2,1-2H3/b10-8+

InChI Key

BBOAOUIQFRWEGW-CSKARUKUSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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